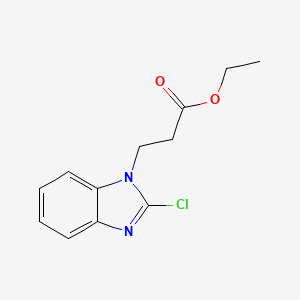

2-(Hydroxymethyl)-3-methylphenol

Descripción general

Descripción

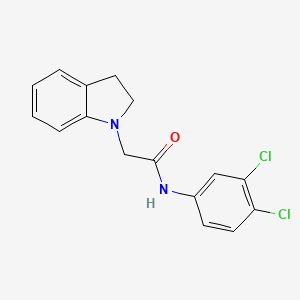

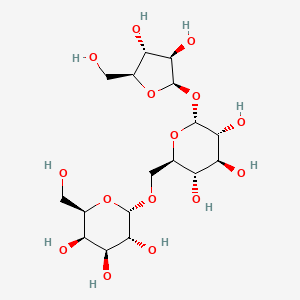

2-(Hydroxymethyl)-3-methylphenol is a chemical compound that contains a hydroxymethyl group, which consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH) . This group can enhance the drug’s interaction with the active site, and it can be employed as an intermediary in synthesizing other therapeutic agents .

Synthesis Analysis

The synthesis of 2-(Hydroxymethyl)-3-methylphenol can be achieved through various methods. For instance, it can be synthesized by the Petasis reaction . Another method involves a base-catalyzed multiple-addition reaction between acetaldehyde and 3 equivalents of formaldehyde to give pentaerythrose, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde to give the final product plus formate ion .Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)-3-methylphenol can be determined using various techniques. For instance, the optimization of the most stable molecular structure of 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .Chemical Reactions Analysis

The chemical reactions involving 2-(Hydroxymethyl)-3-methylphenol can be complex. For example, the reaction pathways of 5-hydroxymethylfurfural (HMF) derived humins form either through a ring opening mechanism and/or through substitution at the α or β position via nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Hydroxymethyl)-3-methylphenol can be influenced by the presence of the hydroxymethyl group. This group can result in more active compounds than the parent drug as well as increase the water solubility of poorly soluble drugs .Aplicaciones Científicas De Investigación

Acid-Base Volumetric Titration Indicator

2-(Hydroxymethyl)-3-methylphenol and its derivatives have been synthesized and applied as indicators for acid-base volumetric titration . The experiments indicated a moderate-to-sharp color transition of the solutions near the neutralization point for most indicators . These indicators may have potential applications for acid-base titrations in a narrow range .

Antioxidant Research

Polyphenols, including 2-(Hydroxymethyl)-3-methylphenol, are naturally occurring compounds found largely in fruits, vegetables, cereals, and beverages . There is much interest in the potential health benefits of dietary plant polyphenols as antioxidants .

Cancer Research

The effect of polyphenols on human cancer cells is most often protective and induces a reduction in the number of tumors or rate of growth . During a course of study on anti-cancer prodrugs, 2-(Hydroxymethyl)-3-methylphenol derivatives were synthesized as a carrier of several drugs with optimized lipophilicity .

Drug Synthesis

The chemical compound ‘2-(Hydroxymethyl)-3-methylphenol’ is a versatile material used in scientific research. With its unique structure, it finds applications in various fields such as drug synthesis.

Polymer Chemistry

2-(Hydroxymethyl)-3-methylphenol also finds applications in polymer chemistry. Its unique structure allows it to be used in the synthesis of various polymers.

Catalysis

This compound is also used in catalysis. It can act as a catalyst in various chemical reactions, enhancing the rate of reaction.

Safety and Hazards

Direcciones Futuras

The future directions for the study and application of 2-(Hydroxymethyl)-3-methylphenol are promising. For instance, paired electrolysis and highly efficient electrocatalysts are two viable strategies to address the limitations of the electrocatalytic conversion of HMF . Furthermore, as petroleum-based resources continue to be exhausted, the increased utilization of renewable feedstock has attracted scientific and industrial attention .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with enzymes such asSerine Hydroxymethyltransferase 2 (SHMT2) . SHMT2 is a key enzyme in serine metabolism, catalyzing the reversible transition from serine to glycine . This enzyme plays a crucial role in cell growth and regulation of the redox and epigenetic states of cells .

Mode of Action

This could result in changes to the metabolic pathways in which the enzyme is involved .

Biochemical Pathways

If we consider its potential interaction with shmt2, it could influence theserine metabolism pathway . This pathway is significant for cell proliferation and is associated with cancer progression .

Pharmacokinetics

Similar compounds have been studied, and their pharmacokinetic properties could provide some insight . For instance, the compound TRIS (hydroxymethyl) aminomethane has been found to exhibit two-compartment characteristics in healthy volunteers, with a half-life at the beta phase of 44 minutes . The total body clearance of TRIS was 1.8 liters/h/kg, and the oral bioavailability was 90% .

Result of Action

Based on the potential interaction with shmt2, it could influence cell proliferation and tumor growth .

Action Environment

It is known that environmental conditions can significantly impact the activity and stability of many chemical compounds . Factors such as pH, temperature, and the presence of other compounds could potentially influence the action of 2-(Hydroxymethyl)-3-methylphenol.

Propiedades

IUPAC Name |

2-(hydroxymethyl)-3-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-3-2-4-8(10)7(6)5-9/h2-4,9-10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMOYKYFKJGWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)-3-methylphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[b]thiophen-6-yl)ethanone](/img/structure/B3121979.png)

![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)

![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)

![9H-Tribenzo[b,d,f]azepine](/img/structure/B3122018.png)

![N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-phthalamic acid](/img/structure/B3122024.png)

![Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3122032.png)